molecular formula C18H20FN3O2 B2717746 3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine CAS No. 2379994-04-2

3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine

Cat. No.: B2717746
CAS No.: 2379994-04-2
M. Wt: 329.375
InChI Key: LKJBTBJJHMEMOU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluoropyridine moiety and a piperidine ring, which are known for their significant roles in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the fluoropyridine and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenating agents, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
  • (3-Bromopyridin-4-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone

Uniqueness

The presence of the fluorine atom in 3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13-4-2-6-17(21-13)24-12-14-5-3-9-22(11-14)18(23)15-7-8-20-10-16(15)19/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJBTBJJHMEMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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